

A Technical Guide to the Spectroscopic Data of 4-Hydroxycarbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Carbazol-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycarbazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 4-Hydroxycarbazole. Due to the limited availability of fully assigned experimental datasets for the parent compound in publicly accessible literature, some of the presented data are based on typical values for similar structural motifs and data from substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

While a complete, assigned experimental ¹H NMR spectrum for 4-hydroxycarbazole is not readily available in the cited literature, the expected chemical shifts can be predicted based on the analysis of carbazole and its derivatives. The aromatic protons are expected to appear in

the range of 6.5-8.5 ppm. The protons of the hydroxyl and amine groups are typically broad singlets and their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Similar to the ¹H NMR data, a complete, assigned experimental ¹³C NMR spectrum for 4-hydroxycarbazole is not readily available. The expected chemical shifts for the carbon atoms are presented in the table below, based on the known shifts for carbazole and the expected effects of the hydroxyl substituent. Aromatic carbons typically resonate in the range of 100-150 ppm.

| Data Type | Observed/Expected Value | Assignment |
|--------------------------|-------------------------|---------------------------|
| ¹ H NMR | ~ 6.5 - 8.5 ppm | Aromatic Protons (CH) |
| Variable (Broad singlet) | Hydroxyl Proton (OH) | |
| Variable (Broad singlet) | Amine Proton (NH) | |
| ¹³ C NMR | ~ 100 - 150 ppm | Aromatic Carbons (C & CH) |

Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can be definitively determined through experimental acquisition of the spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |
|-------------------------------|------------------|------------------|-----------------------------|-----------|
| 3393 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) | [1] |
| 3210 | Medium | N-H Stretch | Amine (N-H) | [1] |
| 3061 - 3053 | Medium to Weak | C-H Stretch | Aromatic C-H | [1] |
| ~1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring | |
| ~1200 | Strong | C-O Stretch | Phenolic C-O | |
| ~810 - 750 | Strong | C-H Bending | Aromatic C-H (out-of-plane) | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
|----------------------------|------------------------|----------------------------------|
| 183 | High | [M] ⁺ (Molecular Ion) |
| 154 | Variable | [M-CHO] ⁺ |
| 127 | Variable | [M-CHO-HCN] ⁺ |

Molecular Weight: 183.21 g/mol [2] Monoisotopic Mass: 183.068413911 Da[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-10 mg of 4-Hydroxycarbazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3]
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended.[3]
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4]
- Data Acquisition:
 - Tune and shim the spectrometer to the lock signal of the deuterated solvent.
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans (several hundred to thousands) will be necessary due to the low natural abundance of the ^{13}C isotope.[3]
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxycarbazole.

Methodology (KBr Pellet Method):

- Sample Preparation:

- Thoroughly grind 1-2 mg of dry 4-Hydroxycarbazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]
- The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[6]
- Instrumentation:
 - Use a FT-IR spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[3]
 - The final spectrum is reported in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Hydroxycarbazole.

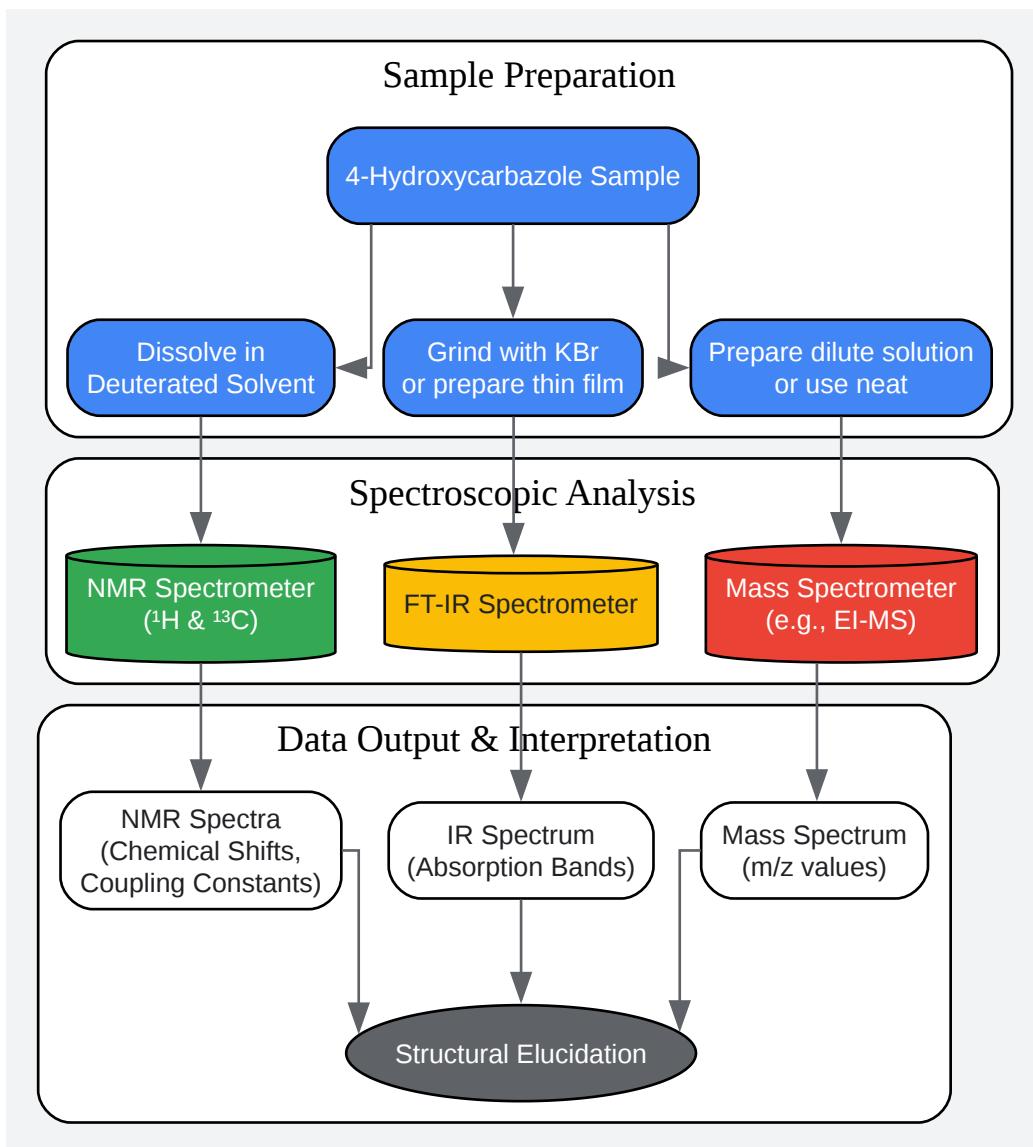
Methodology (Electron Impact - EI):

- Sample Introduction:
 - Introduce a small amount of the sample (typically less than a microgram) into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

- Ionization:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[2] This causes the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The ions are detected, and their abundance is recorded.
- Data Presentation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for the spectroscopic analysis of 4-Hydroxycarbazole.

Structure and Spectroscopic Correlations of 4-Hydroxycarbazole

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